2-(Pyrimidin-4-yl)benzoic acid
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Overview
Description
2-(Pyrimidin-4-yl)benzoic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzoic acid moiety substituted with a pyrimidine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-4-yl)benzoic acid typically involves the condensation of pyrimidine derivatives with benzoic acid or its derivatives. One common method involves the reaction of 2-bromo-5-methylbenzoic acid with 2-chloropyrimidine in the presence of anhydrous zinc chloride as a catalyst at a reaction temperature of 55°C for 14 hours . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
2-(Pyrimidin-4-yl)benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication and repair, leading to its potential anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Pyrimidin-4-yl)benzoic acid can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar pyrimidine-benzimidazole scaffold and exhibit diverse biological activities, including antiviral and anticancer properties.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These derivatives are known for their antimicrobial and antitubercular activities and are synthesized using green and catalyst-free methods.
2-(Pyridin-2-yl)benzoic acid: This compound has a pyridine ring instead of a pyrimidine ring and is used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C11H8N2O2 |
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Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-pyrimidin-4-ylbenzoic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-4-2-1-3-8(9)10-5-6-12-7-13-10/h1-7H,(H,14,15) |
InChI Key |
NFGNNSSFOGRWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NC=C2)C(=O)O |
Origin of Product |
United States |
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